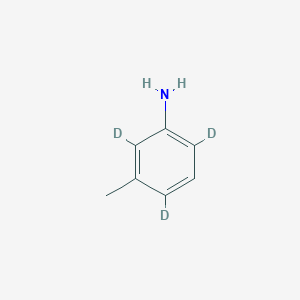

M-Toluidine-2,4,6-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trideuterio-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYPMNFTHPTTDI-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301254 | |

| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68408-23-1 | |

| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68408-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

M-Toluidine-2,4,6-D3: A Technical Guide to its Physical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of M-Toluidine-2,4,6-D3, a deuterated isotopologue of m-toluidine. Due to its isotopic labeling, this compound serves as a valuable internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based techniques. This document summarizes available data on its physical characteristics and outlines a typical experimental workflow for its application.

Core Physical Properties

Quantitative data for several key physical properties of this compound are not extensively reported in publicly available literature. However, the properties of its non-deuterated counterpart, m-toluidine, are well-documented and provide a useful reference. Isotopic substitution with deuterium typically results in a slight increase in molecular weight and can lead to minor changes in physical properties such as boiling point and density, though these changes are often minimal.

Data Presentation: Physical Properties of this compound and m-Toluidine

| Property | This compound | m-Toluidine (non-deuterated) |

| CAS Number | 68408-23-1[1][2][3] | 108-44-1[4] |

| Molecular Formula | C₇H₆D₃N[5] | C₇H₉N |

| Molecular Weight | 110.17 g/mol | 107.15 g/mol |

| Appearance | Very Dark Red to Very Dark Brown Oil | Colorless to light-yellow liquid |

| Boiling Point | Data not available | 203-204 °C |

| Melting Point | Data not available | -30 °C |

| Density | Data not available | 0.999 g/mL at 25 °C |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Slightly soluble in water |

| Refractive Index | Data not available | n20/D 1.567 |

| Vapor Pressure | Data not available | 1 mmHg at 106°F |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not readily found in the surveyed literature. However, its primary application is as an internal standard in analytical chemistry. The following is a generalized protocol for its use in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantitative Analysis using this compound as an Internal Standard in GC-MS

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (non-deuterated m-toluidine) of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a stock solution of the internal standard (this compound) of a known concentration in the same solvent.

-

-

Calibration Curve Preparation:

-

Create a series of calibration standards by spiking a constant, known amount of the internal standard stock solution into a series of solutions containing varying, known concentrations of the analyte stock solution.

-

This results in calibration standards with a fixed concentration of the internal standard and a range of analyte concentrations.

-

-

Sample Preparation:

-

To the unknown sample, add the same known amount of the internal standard as was added to the calibration standards.

-

Perform any necessary sample extraction, cleanup, or derivatization steps. The presence of the internal standard from this early stage helps to correct for analyte loss during sample processing.

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and the unknown sample into the GC-MS system.

-

The gas chromatograph separates the analyte and the internal standard based on their volatility and interaction with the GC column. Due to their similar chemical nature, they will have very close retention times.

-

The mass spectrometer detects and quantifies the analyte and the internal standard. The deuterated internal standard will have a distinct mass-to-charge ratio (m/z) from the non-deuterated analyte, allowing for their separate quantification.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot a calibration curve of this peak area ratio against the concentration of the analyte.

-

Calculate the peak area ratio for the unknown sample.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve. The use of the peak area ratio corrects for variations in injection volume and instrument response.

-

Mandatory Visualization

The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using an internal standard.

References

M-Toluidine-2,4,6-D3: A Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed plausible synthesis protocol for M-Toluidine-2,4,6-D3. The information presented herein is intended to support research and development activities where isotopically labeled compounds are of interest.

Chemical Structure and Properties

This compound is a deuterated isotopologue of m-toluidine, an aromatic amine. In this molecule, three hydrogen atoms on the benzene ring at the ortho (2 and 6) and para (4) positions relative to the amino group have been replaced with deuterium atoms. The methyl group is located at the meta (3) position.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 68408-23-1[1][2] |

| Molecular Formula | C₇H₆D₃N[3] |

| Molecular Weight | 110.17 g/mol [2][3] |

| Appearance | Very Dark Red to Very Dark Brown Oil |

| Isotopic Purity | Typically ≥98 atom % D |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. The amino group of m-toluidine is an ortho-, para-director, activating these positions for electrophilic substitution. By using a strong deuterated acid, the hydrogen atoms at the 2, 4, and 6 positions can be readily exchanged for deuterium.

A plausible and efficient method involves the use of deuterated trifluoroacetic acid (CF₃COOD), which serves as both the catalyst and the deuterium source. This approach offers mild reaction conditions and high deuterium incorporation.

Experimental Protocol: Acid-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes the synthesis of this compound from m-toluidine using deuterated trifluoroacetic acid.

Materials:

-

m-Toluidine (non-deuterated)

-

Deuterated trifluoroacetic acid (CF₃COOD, D-TFA)

-

Deuterium oxide (D₂O)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-toluidine in deuterated trifluoroacetic acid. A typical molar ratio would be 1:10 (m-toluidine:D-TFA) to ensure a sufficient excess of the deuterium source.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the H-D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the aromatic protons at the 2, 4, and 6 positions.

-

Quenching: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the effervescence ceases. This will neutralize the trifluoroacetic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with D₂O (to minimize back-exchange) and then with a saturated sodium bicarbonate solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization:

The isotopic purity and identity of the final product should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of deuteration by analyzing the isotopologue distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of signals from the 2, 4, and 6 positions of the aromatic ring.

-

²H NMR: To confirm the presence of deuterium at the desired positions.

-

¹³C NMR: To confirm the overall carbon skeleton.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Conclusion

This guide outlines the essential information regarding the chemical structure and a detailed synthesis protocol for this compound. The provided acid-catalyzed hydrogen-deuterium exchange method is a robust and accessible approach for researchers requiring this deuterated compound for their studies. Proper analytical characterization is crucial to confirm the isotopic purity and structural integrity of the final product.

References

M-Toluidine-2,4,6-D3: A Technical Guide for Researchers in Analytical Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of M-Toluidine-2,4,6-D3 in research, focusing on its role as a stable isotope-labeled internal standard for quantitative analysis. This guide provides a comprehensive overview of its use in isotope dilution mass spectrometry (IDMS), detailed experimental protocols, and relevant quantitative data to support researchers in developing and validating analytical methods.

Introduction: The Role of this compound in Quantitative Analysis

This compound is a deuterated form of m-toluidine, a significant industrial chemical and a metabolite of various pharmaceutical and commercial products. In research, particularly in fields like toxicology, environmental monitoring, and drug metabolism studies, accurate quantification of m-toluidine is crucial. This compound serves as an ideal internal standard for this purpose.[1]

The substitution of three hydrogen atoms with deuterium on the aromatic ring results in a molecule that is chemically identical to m-toluidine but has a different mass. This mass difference is the key to its utility in isotope dilution mass spectrometry (IDMS), a powerful technique for precise and accurate quantification.[1] When added to a sample at a known concentration, this compound co-elutes with the unlabeled m-toluidine during chromatographic separation and exhibits the same ionization behavior in the mass spectrometer. By measuring the ratio of the deuterated to the non-deuterated analyte, accurate quantification can be achieved, compensating for variations in sample preparation, injection volume, and instrument response.

Core Application: Internal Standard for Isotope Dilution Mass Spectrometry (IDMS)

The primary and most critical use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of m-toluidine. This technique is widely regarded as a definitive method for obtaining accurate and traceable measurement results.

The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. After allowing the spike to equilibrate with the endogenous analyte, the mixture is processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision.

Experimental Protocols

While a universally standardized protocol for all matrices does not exist, the following sections outline a representative experimental workflow for the quantification of m-toluidine in human urine using this compound as an internal standard, based on established methodologies for aromatic amines.

Materials and Reagents

-

This compound: (CAS No. 68408-23-1) of high isotopic purity (≥98 atom % D).[2]

-

m-Toluidine: Analytical standard grade.

-

Heptafluorobutyric anhydride (HFBA): Derivatizing agent.

-

Toluene: HPLC grade.

-

Sodium hydroxide (NaOH): For pH adjustment.

-

Hydrochloric acid (HCl): For sample hydrolysis.

-

Solid-phase extraction (SPE) cartridges: For sample cleanup.

-

Human urine: Blank matrix for calibration standards.

Sample Preparation: A Composite Protocol for Urine Analysis

This protocol is a composite based on methods for analyzing toluidine and other aromatic amines in biological matrices.

-

Sample Collection and Storage: Collect urine samples in polypropylene containers and store at -20°C or lower until analysis.

-

Hydrolysis (for total m-toluidine):

-

Thaw urine samples to room temperature.

-

To a 1 mL aliquot of urine in a glass tube, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

-

Add 1 mL of concentrated hydrochloric acid.

-

Cap the tube tightly and heat at 100°C for 1.5 to 2 hours to hydrolyze conjugated metabolites.

-

Cool the sample to room temperature.

-

-

Extraction:

-

Adjust the pH of the hydrolyzed sample to >11 with concentrated sodium hydroxide.

-

Add 5 mL of toluene and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer (toluene) to a clean tube.

-

Repeat the extraction twice more and combine the organic extracts.

-

-

Derivatization:

-

Evaporate the combined toluene extracts to dryness under a gentle stream of nitrogen.

-

Add 100 µL of toluene and 50 µL of heptafluorobutyric anhydride (HFBA).

-

Cap the tube and heat at 60°C for 30 minutes.

-

Cool to room temperature and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of toluene for GC-MS analysis.

-

GC-MS Analysis

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer (MS): Operated in electron ionization (EI) mode with selected ion monitoring (SIM).

-

Ions to monitor for m-toluidine-HFB derivative: (Specific m/z values to be determined based on the mass spectrum of the derivative).

-

Ions to monitor for this compound-HFB derivative: (m/z values corresponding to the deuterated derivative).

-

Quantitative Data

The following table summarizes representative quantitative data from studies analyzing toluidine isomers, which can serve as a reference for method development and validation.

| Parameter | Analyte/Method | Matrix | Value | Reference |

| Limit of Detection (LOD) | o-Toluidine / GC-MS | Urine | 0.02 µg/L | [3] |

| Linear Range | o-Toluidine / GC-MS | Urine | 0.1 - 100 µg/L | [3] |

| Recovery | Toluene Diisocyanates (as diamines) / GC-MS | Air | 80.3% - 94.8% | |

| Precision (CV%) | o-Toluidine / GC-MS | Urine | < 9% | |

| Concentration in Unexposed Workers | o-Toluidine | Urine | 0.17 - 2.46 µg/g creatinine | |

| Concentration in Exposed Workers | o-Toluidine | Urine | 26.14 - 462.00 µg/g creatinine |

Note: The data presented is for o-toluidine and toluene diisocyanates as specific data for m-toluidine with this compound was not available in the searched literature. However, these values provide a reasonable expectation for the performance of a similar method for m-toluidine.

Other Potential Research Applications

While the primary use of this compound is as an internal standard, it has potential applications in other research areas:

-

Metabolism Studies: As a tracer to elucidate the metabolic pathways of m-toluidine in vivo and in vitro. By tracking the deuterated label, researchers can identify and quantify metabolites formed from m-toluidine.

-

Environmental Fate and Transport: To study the degradation and transport of m-toluidine in various environmental compartments such as soil and water.

-

Toxicology Research: In studies investigating the mechanisms of toxicity of m-toluidine, the deuterated analog can be used to differentiate between exogenously administered compound and endogenous sources.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of m-toluidine. Its application as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for analyzing complex biological and environmental samples. The detailed experimental workflow and reference quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals in establishing and validating their analytical methods for m-toluidine.

References

A Technical Guide to the Isotopic Purity of Deuterated m-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity of deuterated m-toluidine, a critical consideration for its application in pharmaceutical research and development. The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, can significantly alter a molecule's metabolic fate, offering advantages such as improved pharmacokinetic profiles and reduced toxicity.[1][2] However, the efficacy and safety of deuterated active pharmaceutical ingredients (APIs) are intrinsically linked to their isotopic purity.[3] This document outlines the key concepts, analytical methodologies, and metabolic implications relevant to the characterization of deuterated m-toluidine.

Understanding Isotopic Purity: Key Concepts

For a deuterated API, the definition of purity extends beyond the absence of chemical contaminants to include isotopic purity.[4] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[4] This results in a population of molecules that are chemically identical but differ in their isotopic composition, known as isotopologues. A thorough understanding of the following terms is crucial.

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule. For example, if a starting material has 99.5% isotopic enrichment, it means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. For instance, in a sample of m-toluidine intended to have seven deuterium atoms (d₇), species abundance quantifies the percentage of molecules that are actually d₇, versus those that are d₆, d₅, and so on.

-

Isotopologues: These are molecules that have the same chemical formula and structure but differ in their isotopic composition. The final product of a deuteration synthesis will always be a mixture of isotopologues.

The distribution of these isotopologues follows a predictable statistical pattern based on the isotopic enrichment of the starting materials, which can be calculated using a binomial expansion. Therefore, a high isotopic enrichment at each site is required to achieve a high species abundance of the desired fully deuterated molecule.

Caption: Logical relationship between isotopic enrichment and species abundance.

Metabolic Impact of Deuteration: The Kinetic Isotope Effect

The primary reason for using deuterium in drug development is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a process often mediated by enzymes like cytochrome P450.

For aromatic amines like m-toluidine, major metabolic routes include N-acetylation, ring hydroxylation, and oxidation of the methyl group. Deuterating the methyl group or specific positions on the aromatic ring can slow down these metabolic pathways. This can lead to a phenomenon known as "metabolic switching," where the body metabolizes the drug through alternative, potentially more favorable pathways. This can result in an increased half-life of the drug, reduced formation of toxic metabolites, and an overall improved safety and efficacy profile.

References

M-Toluidine-2,4,6-D3: A Technical Guide to its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight, formula, and analytical methodologies for M-Toluidine-2,4,6-D3, a deuterated isotopologue of m-toluidine. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds.

Core Molecular Data

This compound is a stable, non-radioactive isotopically labeled form of m-toluidine where three hydrogen atoms on the aromatic ring have been substituted with deuterium. This substitution is invaluable for a variety of scientific applications, including as an internal standard in quantitative mass spectrometry and for elucidating reaction mechanisms.

A summary of the key quantitative data for this compound and its unlabeled counterpart, m-toluidine, is presented below for direct comparison.

| Property | This compound | m-Toluidine (unlabeled) |

| Chemical Formula | C₇H₆D₃N | C₇H₉N[1] |

| Molecular Weight ( g/mol ) | 110.17[2] | 107.15[1] |

| CAS Number | 68408-23-1 | 108-44-1 |

| Isotopic Enrichment | Typically ≥98 atom % D | Not Applicable |

| Appearance | Oil[3] | Colorless to light-yellow liquid[4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Poorly soluble in pure water, dissolves well in acidic water |

Experimental Protocols for Characterization

The precise determination of the molecular weight and confirmation of the isotopic labeling of this compound are critical for its effective use. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio. For isotopically labeled compounds like this compound, MS can confirm the incorporation of deuterium atoms.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electron Ionization (EI) is a common method for relatively small and volatile molecules.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum.

-

Data Interpretation: The molecular ion peak in the mass spectrum will correspond to the molecular weight of this compound. The observed molecular weight of approximately 110.17 Da confirms the presence of three deuterium atoms, as it is three mass units higher than that of unlabeled m-toluidine (107.15 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule and can be used to confirm the positions of isotopic labels. Both ¹H (proton) and ²H (deuterium) NMR are valuable in the analysis of deuterated compounds.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) to avoid interference from solvent protons in ¹H NMR.

-

¹H NMR Analysis: The ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons at the 2, 4, and 6 positions of the aromatic ring, confirming successful deuteration at these sites. The remaining proton signals (from the methyl group and the amine group, and any residual non-deuterated sites) will be present.

-

²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum will show signals at chemical shifts corresponding to the 2, 4, and 6 positions, providing direct evidence of the location of the deuterium labels.

-

Data Interpretation: By comparing the ¹H and ²H NMR spectra with the spectrum of unlabeled m-toluidine, the specific sites and the extent of deuteration can be unequivocally confirmed.

Visualized Experimental Workflow: Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the determination of the molecular weight of this compound using mass spectrometry.

Caption: A flowchart of the experimental workflow for determining the molecular weight of this compound.

References

An In-depth Technical Guide to the Safety and Handling of M-Toluidine-2,4,6-D3

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for M-Toluidine-2,4,6-D3. Given that detailed toxicological and safety data for this specific deuterated isotopologue is limited, this document leverages and adapts the extensive information available for its non-deuterated counterpart, m-toluidine. The primary expected difference in their chemical behavior arises from the kinetic isotope effect due to the deuterium substitution.[1] Users should handle this compound with the same precautions as m-toluidine.

Chemical and Physical Properties

This compound is a deuterated form of m-toluidine, where three hydrogen atoms on the benzene ring have been replaced with deuterium.[2][3] This isotopic labeling is useful in metabolic and mechanistic studies.[1][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties for both the deuterated and non-deuterated forms of m-toluidine.

| Property | This compound | m-Toluidine (non-deuterated) |

| Synonyms | 3-Aminotoluene-2,4,6-d3, 3-Methylaniline-2,4,6-d3 | 3-Aminotoluene, 3-Methylaniline |

| CAS Number | 68408-23-1 | 108-44-1 |

| Molecular Formula | C₇H₆D₃N | C₇H₉N |

| Molecular Weight | 110.17 g/mol | 107.15 g/mol |

| Appearance | Very Dark Red to Very Dark Brown Oil | Colorless to light-yellow liquid that darkens on exposure to air and light |

| Boiling Point | Not available | 203-204 °C |

| Melting Point | Not available | -30 °C |

| Density | Not available | 0.98-0.999 g/mL at 25 °C |

| Flash Point | Not available | 85 °C |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Slightly soluble in water |

| Vapor Pressure | Not available | 1 mmHg at 106 °F |

| Isotopic Enrichment | 98 atom % D | Not applicable |

Safety and Hazard Information

M-toluidine is classified as a toxic substance and a probable human carcinogen. This compound should be handled with the same level of caution.

Hazard Identification and Classification

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure. The blood, spleen, liver, and urinary bladder are potential targets.

-

Carcinogenicity: The EPA has classified the non-deuterated isomer, o-toluidine, as a Group B2, probable human carcinogen. Studies on N,N-dimethyl-p-toluidine have also shown clear evidence of carcinogenic activity in animal models.

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

-

Hand Protection: Wear protective gloves (e.g., butyl rubber).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear suitable protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially in case of inadequate ventilation or when vapors/aerosols are generated.

Experimental Protocols

The following are general experimental protocols that should be adapted for the specific requirements of any research involving this compound.

Safe Handling and Storage Protocol

-

Preparation: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure all necessary PPE is worn.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist. Keep away from sources of ignition as the non-deuterated form is combustible. Take measures to prevent the buildup of electrostatic charge.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up. It is recommended to store under an inert atmosphere and protected from light.

-

Spill Management: In case of a spill, evacuate the area and remove all sources of ignition. Wear appropriate respiratory protection. Contain the spill using inert absorbent material (e.g., clay, diatomaceous earth) and collect it in suitable, closed containers for disposal. Do not let the product enter drains.

-

Disposal: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. All disposal practices must be in accordance with local, regional, and national regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Visualizations

General Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound.

Postulated Metabolic Pathways of Toluidine

The metabolism of toluidine isomers primarily occurs in the liver. The major pathways for o-toluidine, which can serve as a model for m-toluidine, involve N-acetylation and ring hydroxylation, followed by conjugation with sulfates or glucuronides. Minor pathways include oxidation of the methyl and amino groups.

References

An In-depth Technical Guide to the Stability and Storage of M-Toluidine-2,4,6-D3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for M-Toluidine-2,4,6-D3. Ensuring the integrity of this isotopically labeled compound is critical for its use in research and development, particularly in applications requiring high purity and stability. This document outlines recommended storage practices, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

This compound, like its non-deuterated counterpart, is susceptible to degradation from environmental factors. Exposure to air, light, and elevated temperatures can compromise its purity over time. The primary degradation pathway is believed to be oxidation, which is often indicated by a change in color from colorless or pale yellow to a darker shade of brown or red.

For optimal stability, this compound should be stored in a cool, dark, and well-ventilated location. To prevent oxidation, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended. Containers should be tightly sealed to protect against moisture and air. While some suppliers recommend room temperature storage, for long-term stability, refrigeration at 2-8°C is a more prudent measure.[1]

Summary of Storage Conditions and Stability Data

| Parameter | Recommended Condition | Rationale & Observations |

| Temperature | 2-8°C (Refrigerated) or Room Temperature | Cool temperatures slow down the rate of potential degradation reactions. While room temperature storage is sometimes cited, refrigeration is preferable for long-term stability. |

| Light | Protect from light (Store in amber vials or in the dark) | M-toluidine is known to be light-sensitive. Exposure to light, especially UV radiation, can induce photodegradation, leading to the formation of colored impurities. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Aromatic amines are susceptible to oxidation by atmospheric oxygen. An inert atmosphere is crucial to prevent oxidative degradation. |

| Container | Tightly sealed, appropriate container (e.g., glass) | Prevents exposure to air and moisture, which can contribute to degradation. |

| Shelf Life | Re-analysis after three years is recommended.[1] | Due to the lack of extensive long-term stability data, it is advisable to re-verify the purity of the compound before use after prolonged storage. |

| Appearance | Colorless to pale yellow liquid | A change in color to a darker shade (e.g., yellow, brown, or red) is a common indicator of degradation. |

Potential Degradation Pathways

The primary degradation pathways for m-toluidine, and by extension this compound, are oxidation and photodegradation. As an aromatic amine, it is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives, as well as colored polymeric products. Exposure to light, particularly UV radiation, can induce degradation, potentially leading to N-demethylation, ring substitution, or the formation of colored byproducts.

The following diagram illustrates a simplified potential degradation pathway for this compound.

Caption: Simplified degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for experimental use, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. A forced degradation study is recommended to generate potential degradation products and to validate the specificity of the analytical method.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.

-

Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30-35 min: Linear gradient back to 95% A, 5% B

-

35-40 min: 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The peak purity of the this compound peak in the stressed samples should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Conclusion

The stability of this compound is paramount for its effective use in sensitive analytical and research applications. By adhering to the recommended storage conditions—specifically, protection from light, air, and heat, and storage under an inert atmosphere in a tightly sealed container, preferably refrigerated—the integrity of the compound can be maintained. Regular purity checks using a validated stability-indicating HPLC method are recommended, especially for lots stored for extended periods. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of their results.

References

A Technical Guide to M-Toluidine-2,4,6-D3 for Researchers and Drug Development Professionals

Introduction: M-Toluidine-2,4,6-D3 is a stable isotope-labeled (SIL) analog of m-toluidine. In the fields of pharmaceutical research, clinical diagnostics, and environmental analysis, the use of SIL internal standards is considered the gold standard for quantitative analysis using mass spectrometry (MS). The incorporation of deuterium atoms results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference allows for its differentiation by a mass spectrometer, enabling precise and accurate quantification of the target analyte, m-toluidine, in complex matrices. This technical guide provides an overview of commercially available this compound, its applications, and a generalized experimental protocol for its use.

Commercial Suppliers and Product Specifications

For researchers and professionals in drug development, sourcing high-quality reference standards is crucial for reliable and reproducible results. Several reputable suppliers offer this compound. The following table summarizes the offerings from key commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Available Quantities |

| LGC Standards | This compound | 68408-23-1 | C₇D₃H₆N | 110.171 | Not specified | 5 mg, 10 mg, 50 mg |

| CDN Isotopes | This compound | 68408-23-1 | CH₃C₆HD₃NH₂ | 110.17 | 98 atom % D | 0.25 g, 0.5 g |

| MedChemExpress | This compound | 68408-23-1 | C₇H₆D₃N | 110.17 | Not specified | Contact for details |

| Chem-Src | This compound | 68408-23-1 | C7H6D3N | 110.172 | 95.0% | Contact for details |

Core Application: Internal Standard in Quantitative Analysis

This compound's primary role is as an internal standard in analytical methodologies, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The key advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations that can occur during sample preparation and analysis.[2][3] Since the SIL standard has nearly identical physicochemical properties to the analyte, it experiences similar effects from sample extraction, derivatization, injection, and ionization, leading to more accurate and precise quantification.[4]

The workflow for using a stable isotope-labeled internal standard in quantitative analysis is a well-established process.

The relationship between the analyte (m-toluidine) and its stable isotope-labeled internal standard (this compound) is fundamental to this analytical approach.

References

M-Toluidine-2,4,6-D3 vs. Non-Deuterated m-Toluidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the deuterated and non-deuterated forms of m-toluidine, focusing on their core physicochemical properties, relevant experimental protocols, and metabolic pathways. This document is intended to serve as a valuable resource for professionals in research and development who utilize these compounds in their work.

Core Physicochemical Properties

The substitution of hydrogen with deuterium atoms in M-Toluidine-2,4,6-D3 results in a notable increase in its molecular weight compared to the non-deuterated form. While many of the bulk physical properties are similar, this isotopic labeling is a critical tool in mechanistic studies, particularly for investigating kinetic isotope effects.

| Property | This compound | Non-deuterated m-Toluidine |

| Molecular Formula | C₇H₆D₃N | C₇H₉N |

| Molecular Weight | 110.17 g/mol [1] | 107.15 g/mol [2][3] |

| Appearance | Very dark red to very dark brown oil | Colorless to light-yellow liquid[2][4] |

| Boiling Point | No data available | 203-204 °C |

| Melting Point | No data available | -30 °C |

| Density | No data available | 0.999 g/mL at 25 °C |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Slightly soluble in water |

| CAS Number | 68408-23-1 | 108-44-1 |

Metabolic Pathways and Toxicological Implications

The metabolism of m-toluidine, much like other aromatic amines, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic activation of m-toluidine is a critical process that can lead to the formation of reactive metabolites capable of binding to cellular macromolecules, which is a key event in its toxicity and potential carcinogenicity.

The proposed metabolic pathway for m-toluidine involves several key steps:

-

N-Hydroxylation: The initial and rate-determining step is often the oxidation of the amino group to form N-hydroxy-m-toluidine. This reaction is catalyzed by CYP enzymes.

-

Ring Hydroxylation: Hydroxylation of the aromatic ring can also occur, leading to the formation of aminophenol derivatives.

-

N-Acetylation: The amino group can be acetylated by N-acetyltransferases (NATs), which is generally considered a detoxification pathway.

-

Conjugation: The hydroxylated metabolites can undergo further conjugation reactions (e.g., sulfation or glucuronidation) to facilitate their excretion.

The balance between metabolic activation and detoxification pathways is crucial in determining the overall toxicity of m-toluidine.

References

Methodological & Application

Application Note: High-Precision Quantification of m-Toluidine in Environmental Samples Using M-Toluidine-2,4,6-D3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of m-toluidine in complex matrices, such as environmental samples, using gas chromatography-mass spectrometry (GC-MS) with M-Toluidine-2,4,6-D3 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3][4] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, to ensure reliable and reproducible results.

Introduction

m-Toluidine is an aromatic amine used in the synthesis of dyes, pharmaceuticals, and other organic chemicals. Its presence in the environment is a concern due to its potential toxicity. Accurate and sensitive quantification of m-toluidine in various environmental matrices is crucial for monitoring and risk assessment.[5] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile organic compounds.

The use of an internal standard is critical for achieving high-quality quantitative results in GC-MS analysis. An ideal internal standard co-elutes with the analyte and behaves similarly during sample processing and analysis, thus compensating for potential losses and variations. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantification. This is because their chemical and physical properties are nearly identical to the corresponding unlabeled analyte, ensuring they experience similar matrix effects and ionization suppression.

This application note provides a detailed protocol for the extraction and quantification of m-toluidine from a representative environmental matrix (water) using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

m-Toluidine: Analytical standard, >99% purity

-

This compound: Isotopic standard, >98% isotopic purity

-

Dichloromethane (DCM): HPLC or GC grade

-

Methanol: HPLC or GC grade

-

Sodium sulfate (anhydrous): ACS grade

-

Hydrochloric acid (HCl): ACS grade

-

Sodium hydroxide (NaOH): ACS grade

-

Deionized water: >18 MΩ·cm

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of m-toluidine and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the m-toluidine primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 5 µg/mL in methanol.

-

-

Spiking Solution:

-

To each calibration standard and sample, add a consistent volume of the working IS solution to achieve a final concentration of 100 ng/mL.

-

Sample Preparation (Water Sample)

-

Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Acidification: Acidify the sample to a pH of approximately 2 with 1 M HCl to stabilize the amine.

-

Spiking with Internal Standard: Add a known amount of the this compound working solution to the sample.

-

Basification: Adjust the pH of the sample to approximately 11 with 1 M NaOH.

-

Liquid-Liquid Extraction:

-

Transfer the sample to a 250 mL separatory funnel.

-

Add 20 mL of dichloromethane and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction two more times with fresh 20 mL portions of dichloromethane.

-

-

Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and may require optimization for your specific instrumentation.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (m/z) | m-Toluidine: 106, 107 |

| Confirmation Ion (m/z) | m-Toluidine: 77 |

| Internal Standard Ion (m/z) | This compound: 109, 110 |

Data Presentation

Quantitative Data Summary

The use of this compound as an internal standard significantly improves the accuracy and precision of the quantification of m-toluidine. The following tables summarize typical quantitative data obtained using this method.

Table 1: Calibration Curve Data for m-Toluidine

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |

| 0.1 | 15,234 | 148,987 | 0.102 |

| 0.5 | 76,170 | 149,123 | 0.511 |

| 1.0 | 151,890 | 148,550 | 1.022 |

| 2.5 | 380,215 | 149,345 | 2.546 |

| 5.0 | 755,980 | 148,760 | 5.082 |

| 10.0 | 1,510,500 | 149,010 | 10.137 |

| R² | 0.9995 |

Table 2: Precision and Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=5) | Recovery (%) | RSD (%) |

| 0.2 | 0.195 | 97.5 | 4.2 |

| 2.0 | 2.08 | 104.0 | 2.8 |

| 8.0 | 7.91 | 98.9 | 1.5 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of m-toluidine.

Analyte-Internal Standard Relationship

Caption: Correction of variability using an internal standard.

Conclusion

The GC-MS method utilizing this compound as an internal standard provides a highly reliable, sensitive, and accurate approach for the quantification of m-toluidine in environmental samples. The detailed protocol and established parameters offer a solid foundation for researchers and scientists in environmental monitoring and related fields. The use of a stable isotope-labeled internal standard is paramount for minimizing the impact of matrix effects and procedural variations, ensuring data of the highest quality.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

Application Note: Quantitative Analysis of m-Toluidine using M-Toluidine-2,4,6-D3 by LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of m-toluidine in a biological matrix (e.g., human plasma). The method employs M-Toluidine-2,4,6-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response.[1][2][3] Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry for its ability to mimic the analyte throughout the analytical process, leading to reliable data.[1][2]

Introduction

m-Toluidine is an aromatic amine used as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals. Accurate quantification of m-toluidine in biological matrices is crucial for toxicological studies and pharmacokinetic analysis. LC-MS/MS offers high sensitivity and selectivity for this purpose. The incorporation of a deuterated internal standard, such as this compound, is essential for mitigating analytical variability. The stable isotopes in this compound make it chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z), allowing for precise quantification.

Experimental Protocols

Materials and Reagents

-

m-Toluidine (analyte)

-

This compound (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-toluidine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the m-toluidine stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II LC or equivalent

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

| m-Toluidine | 108.1 | 91.1 | 100 | 120 | 15 |

| This compound | 111.1 | 94.1 | 100 | 120 | 15 |

Table 2: Method Performance and Quantitative Data

| Parameter | Result |

| Linearity Range | 1 - 1,000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision & Accuracy | |

| LLOQ QC (1 ng/mL) | Precision: 8.5% CV, Accuracy: 95.2% |

| Low QC (3 ng/mL) | Precision: 6.8% CV, Accuracy: 102.1% |

| Mid QC (300 ng/mL) | Precision: 4.5% CV, Accuracy: 98.7% |

| High QC (800 ng/mL) | Precision: 3.9% CV, Accuracy: 101.5% |

| Inter-day Precision & Accuracy | |

| LLOQ QC (1 ng/mL) | Precision: 10.2% CV, Accuracy: 98.0% |

| Low QC (3 ng/mL) | Precision: 8.1% CV, Accuracy: 103.4% |

| Mid QC (300 ng/mL) | Precision: 5.7% CV, Accuracy: 99.5% |

| High QC (800 ng/mL) | Precision: 5.1% CV, Accuracy: 102.3% |

Mandatory Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for m-toluidine quantification.

Analyte to Internal Standard Relationship

Caption: Role of the internal standard in quantitative analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate platform for the quantification of m-toluidine in biological matrices. The use of the deuterated internal standard, this compound, is critical for correcting analytical variability, thereby ensuring data of high quality suitable for regulated bioanalysis. The presented protocols and performance data demonstrate the method's suitability for applications in toxicology, clinical research, and drug development.

References

Application Note: Preparation of M-Toluidine-2,4,6-D3 Stock Solutions

Introduction

M-Toluidine-2,4,6-D3 is a stable isotope-labeled form of m-toluidine, frequently employed as an internal standard in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The accuracy of these analytical techniques is fundamentally dependent on the precise and accurate preparation of standard solutions.[1][2] This document provides a detailed protocol for the preparation of this compound stock solutions, intended for use by researchers, scientists, and drug development professionals. Adherence to this protocol, including all safety precautions, is critical for ensuring data quality and laboratory safety.

Physicochemical and Safety Data

Proper handling and storage are crucial due to the hazardous nature of m-toluidine and its analogs. The following table summarizes key data for this compound and safety information derived from its non-labeled counterpart, m-toluidine.

| Parameter | Value | Reference |

| Chemical Name | 3-Methylaniline-2,4,6-d3 | [3] |

| Molecular Formula | C₇H₆D₃N | [4] |

| Molar Mass | 110.17 g/mol | [4] |

| Appearance | Oil; Very Dark Red to Very Dark Brown | |

| Purity | ≥98% chemical purity, 98 atom % D | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Hazards | Toxic if swallowed, inhaled, or in contact with skin. May cause organ damage through repeated exposure. Causes serious eye irritation. Combustible liquid. Very toxic to aquatic life. | |

| Storage Conditions | Refrigerator, under an inert atmosphere, tightly sealed, protected from light. |

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps to prepare a 1 mg/mL (1000 µg/mL) primary stock solution. Working standards of lower concentrations can be prepared by serial dilution of this stock solution.

Materials and Equipment

-

This compound (neat standard)

-

HPLC-grade Methanol (or other suitable solvent like Chloroform)

-

Analytical balance (readable to at least 0.01 mg)

-

10.00 mL Class A volumetric flask

-

Calibrated microliter syringes or pipettes

-

Weighing paper or boat

-

Spatula

-

Ultrasonic bath

-

Amber glass storage vials with PTFE-lined screw caps

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields, lab coat.

Safety Precautions

-

All handling of this compound, both neat and in solution, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate PPE at all times to prevent skin and eye contact.

-

Avoid sources of ignition as the compound is a combustible liquid.

-

Dispose of all waste, including contaminated vials and pipette tips, according to local, state, and federal hazardous waste regulations.

Procedure

-

Preparation: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing:

-

Place a clean weighing boat on the analytical balance and tare it.

-

Carefully transfer approximately 10 mg of this compound into the weighing boat. Record the exact mass to the nearest 0.01 mg.

-

-

Dissolution:

-

Carefully transfer the weighed this compound into a 10.00 mL Class A volumetric flask.

-

Add approximately 5-7 mL of HPLC-grade methanol to the flask.

-

Cap the flask and gently swirl to dissolve the compound. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

-

Dilution to Volume:

-

Once the compound is fully dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

-

Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

-

Calculation of Exact Concentration:

-

Calculate the precise concentration of the stock solution using the following formula:

-

Concentration (mg/mL) = [Mass of this compound (mg)] / [Final Volume of Flask (mL)]

-

-

-

Storage and Labeling:

-

Transfer the prepared stock solution into a clean, amber glass vial with a PTFE-lined cap to protect it from light.

-

Label the vial clearly with the compound name, exact concentration, solvent, preparation date, and user initials.

-

Store the stock solution in a refrigerator (2-8 °C) under an inert atmosphere if possible. The stability of the solution should be monitored over time.

-

Workflow Diagram

Caption: Workflow for the preparation of this compound stock solution.

References

Application of M-Toluidine-2,4,6-D3 in the Quantitative Analysis of Environmental Samples

Introduction

M-toluidine, a primary aromatic amine, is utilized in the manufacturing of dyes, rubber, and various organic chemicals. Its presence in the environment, primarily due to industrial effluent, poses a potential risk to ecosystems and human health, necessitating sensitive and accurate monitoring. The use of a stable isotope-labeled internal standard, such as M-Toluidine-2,4,6-D3, is a crucial component of robust analytical methodologies, particularly for trace-level quantification in complex environmental matrices like water and soil. This deuterated analog of m-toluidine serves to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby enhancing the accuracy and precision of the analytical results.

This document provides detailed application notes and protocols for the utilization of this compound in the analysis of environmental samples by gas chromatography-mass spectrometry (GC-MS).

Analytical Principle

The core of this analytical approach is the isotope dilution method. A known amount of this compound is added to the environmental sample prior to any sample preparation steps. This "spiked" sample is then subjected to extraction and cleanup procedures. During the final analysis by GC-MS, the native (non-deuterated) m-toluidine and the deuterated internal standard co-elute. By measuring the ratio of the response of the native analyte to the deuterated internal standard, the concentration of m-toluidine in the original sample can be accurately determined. This ratio corrects for any loss of analyte during sample processing.

Experimental Protocols

Sample Preparation: Water Samples

This protocol outlines the solid-phase extraction (SPE) of m-toluidine from aqueous matrices.

Materials:

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

M-toluidine calibration standards

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid solution (1 M)

-

Nitrogen gas for evaporation

-

Glass vials and volumetric flasks

Procedure:

-

Sample Collection: Collect water samples in clean, amber glass bottles and store at 4°C.

-

Spiking: To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 µg/L).

-

pH Adjustment: Adjust the sample pH to approximately 10 with 1 M sodium hydroxide.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

-

Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the trapped analytes with 5 mL of dichloromethane into a clean collection vial.

-

Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the final volume to 1 mL with dichloromethane for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

M-toluidine: m/z 107 (quantification ion), 106, 77 (qualifier ions)

-

This compound: m/z 110 (quantification ion), 109, 80 (qualifier ions)

-

Data Presentation

The following tables summarize typical quantitative data for the analysis of m-toluidine in environmental water samples using this compound as an internal standard.

Table 1: Method Detection Limit (MDL) and Method Quantitation Limit (MQL)

| Parameter | Value (µg/L) |

| Method Detection Limit (MDL) | 0.05 |

| Method Quantitation Limit (MQL) | 0.15 |

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |

| m-Toluidine | 0.1 - 20 | > 0.995 |

Table 3: Recovery and Precision in Spiked Water Samples

| Matrix | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Tap Water | 1.0 | 98.5 | 4.2 |

| River Water | 1.0 | 95.2 | 6.8 |

| Wastewater Effluent | 5.0 | 92.1 | 8.5 |

Visualizations

Caption: Workflow for M-Toluidine Analysis in Water.

Caption: Principle of Isotope Dilution Analysis.

Application of M-Toluidine-2,4,6-D3 in Metabolomics

Application Note

Introduction

M-Toluidine-2,4,6-D3 is the deuterated form of m-toluidine, a stable isotope-labeled compound.[1][2] In the field of metabolomics, particularly in quantitative studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[3] this compound serves as an ideal internal standard for the quantification of endogenous m-toluidine in complex biological matrices. Its utility is primarily in targeted metabolomics, where the goal is the precise measurement of specific small molecules.

Principle of Stable Isotope Dilution Mass Spectrometry (SIDMS)

The core application of this compound is in Stable Isotope Dilution Mass Spectrometry (SIDMS), a gold-standard method for quantitative analysis.[4] This technique involves adding a known amount of the stable isotope-labeled compound (this compound) to a sample at the earliest stage of sample preparation.[5] Because the deuterated standard is chemically and physically almost identical to the endogenous analyte (m-toluidine), it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and potential degradation during sample handling.

By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the stable isotope-labeled internal standard, accurate quantification can be achieved. This ratio corrects for variations that can occur during the analytical workflow, leading to highly reliable and reproducible results.

Advantages of this compound as an Internal Standard

-

High Accuracy and Precision: Compensates for matrix effects and variations in sample preparation and instrument response.

-

Co-elution with Analyte: In chromatographic methods like LC-MS and GC-MS, this compound will have a very similar retention time to m-toluidine, which is important for effective correction.

-

Mass Spectrometric Distinction: The mass difference due to the deuterium labels allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.

While deuterated standards are widely used and cost-effective, it is important to consider potential issues such as isotopic exchange (loss of deuterium) or slight chromatographic shifts relative to the unlabeled compound, though these are generally minimal with chemically stable labels.

Illustrative Quantitative Data

The following table summarizes hypothetical performance characteristics for a quantitative method for m-toluidine using this compound as an internal standard. This data is for illustrative purposes to demonstrate the typical parameters evaluated during method validation.

| Parameter | Description | Illustrative Value |

| Analyte | m-Toluidine | - |

| Internal Standard | This compound | - |

| Matrix | Human Plasma | - |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from background noise. | 0.1 ng/mL |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be measured with acceptable precision and accuracy. | 0.5 ng/mL |

| Linear Range | The concentration range over which the method is accurate, precise, and linear. | 0.5 - 500 ng/mL |

| Recovery (%) | The efficiency of the extraction process, determined by comparing pre-extraction and post-extraction spikes. | 85 - 105% |

| Precision (%RSD) | The closeness of repeated measurements, expressed as the relative standard deviation. | < 15% |

| Accuracy (%Bias) | The closeness of the measured value to the true value. | ± 15% |

Experimental Protocols

Protocol 1: Quantitative Analysis of m-Toluidine in Human Plasma by LC-MS/MS

This protocol describes a procedure for the extraction and quantification of m-toluidine in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

m-Toluidine (analytical standard)

-

This compound (internal standard)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid

-

Human Plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance

-

Pipettes

2. Preparation of Standard and Internal Standard Stock Solutions

-

m-Toluidine Stock (1 mg/mL): Accurately weigh 10 mg of m-toluidine and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution with 50% methanol. This working solution will be used to spike samples.

3. Preparation of Calibration Curve Standards

-

Perform serial dilutions of the m-toluidine stock solution with 50% methanol to prepare a series of working standards.

-

In clean microcentrifuge tubes, add 10 µL of each working standard to 90 µL of blank plasma to create calibration standards with concentrations ranging from 0.5 to 500 ng/mL.

4. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

Vortex the samples to ensure homogeneity.

-